2-Cyano-5-(4-methoxy-3-methylphenyl)phenol
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Overview
Description
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H13NO2. This compound is characterized by the presence of a cyano group (-CN) and a phenol group (-OH) attached to a biphenyl structure, which also includes a methoxy group (-OCH3) and a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide to promote the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol
- 2-Cyano-5-(4-methoxyphenyl)phenol
- 2-Cyano-5-(3-methylphenyl)phenol
Uniqueness
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxy-3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACFIWLZKPDUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684771 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-63-9 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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